molecular formula C25H26ClN5O3 B2769587 3-[(2-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-34-7

3-[(2-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2769587
CAS RN: 873076-34-7
M. Wt: 479.97
InChI Key: PCKYTUNVYIJAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C25H26ClN5O3 and its molecular weight is 479.97. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Interactions

Compounds with similar structural features, including pyrimidine diones and their derivatives, have been extensively studied for their unique properties. For example, studies on racemic mixtures and heterocyclic molecules highlight the importance of structural analysis and molecular interactions, such as hydrogen bonding and pi-pi stacking, in determining the physical and chemical properties of these compounds (Low et al., 2004). Understanding these interactions is crucial for the development of pharmaceuticals and materials with desired properties.

Synthesis and Chemical Reactions

Research into the synthesis and ring cleavage reactions of pyrimidine dione derivatives reveals a variety of products and intermediates, providing a foundation for the synthesis of complex molecules (Kinoshita et al., 1989). These synthetic pathways are essential for creating novel compounds with potential therapeutic applications.

Pharmacological Evaluation

The pharmacological evaluation of pyrimido[2,1-f]purine derivatives, including their affinity for various receptors, highlights the potential for developing new therapeutic agents (Jurczyk et al., 2004). Such studies are fundamental in the drug discovery process, guiding the development of compounds with specific biological activities.

Antibacterial Properties

Research into novel antibacterial agents demonstrates the potential of certain chemical structures in combating bacterial infections (Sheikh et al., 2009). These findings are crucial for addressing the growing concern of antibiotic resistance.

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O3/c1-4-34-19-11-9-18(10-12-19)29-13-16(2)14-30-21-22(27-24(29)30)28(3)25(33)31(23(21)32)15-17-7-5-6-8-20(17)26/h5-12,16H,4,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKYTUNVYIJAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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